![molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3](/img/structure/B1428497.png)
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Overview
Description
“1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is a laboratory chemical used for scientific research and development . Its IUPAC name is 7-acetyl-2,7-diazaspiro[3.5]nonane .
Molecular Structure Analysis
The molecular formula of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is C9H16N2O . The InChI code is 1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is 168.24 . It should be stored in a refrigerator .
Scientific Research Applications
Covalent Inhibitors of KRAS G12C
This compound has been evaluated for its potential as a covalent inhibitor of KRAS G12C, which is a mutation associated with various cancers. The derivatives of this compound have shown favorable metabolic stability and anti-tumor activity .
Life Sciences and Organic Synthesis
The compound is also mentioned in the context of life sciences research and organic synthesis. It is used as a reagent in various fields, including advanced technology research related to life sciences, as well as environmental measurement .
Mechanism of Action
Safety and Hazards
Future Directions
The compound has shown promising results in the treatment of solid tumors . Further optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBGDSXUIAWZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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